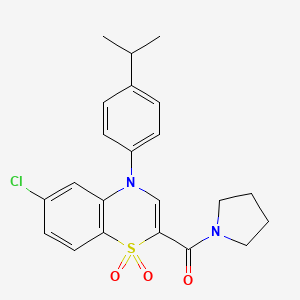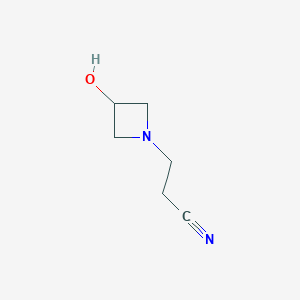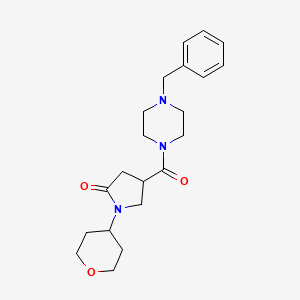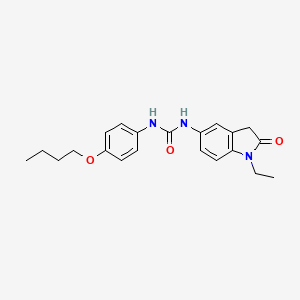![molecular formula C16H11Cl2N3S B2594575 2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile CAS No. 477865-33-1](/img/structure/B2594575.png)
2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 2-{[(4-chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile, has a CAS Number of 477865-34-2 . It has a molecular weight of 313.81 .
Molecular Structure Analysis
The molecular formula of this compound is C16H12ClN3S . Its average mass is 348.250 Da and its monoisotopic mass is 347.005066 Da .Wissenschaftliche Forschungsanwendungen
Environmental Impact of Dichlorophenyl Compounds
- Chlorophenols, including 2-chlorophenol, 3-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol, have been evaluated for their impact on the aquatic environment. They exhibit moderate toxic effects to mammalian and aquatic life, with toxicity to fish upon long-term exposure being considerable, especially for 2,4-dichlorophenol. These compounds have low persistence when adapted microflora capable of biodegrading them is present, but persistence can become moderate to high depending on environmental conditions. Their organoleptic effects are notably strong (Krijgsheld & Gen, 1986).
Sorption and Degradation of Dichlorophenoxy Compounds
- The sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil and minerals suggests that soil organic matter and iron oxides are significant sorbents. This understanding is essential for designing strategies to mitigate environmental contamination by similar compounds (Werner, Garratt, & Pigott, 2012).
Treatment of Wastewater Containing Dichlorophenyl Compounds
- The pesticide production industry generates high-strength wastewater containing toxic pollutants such as 2,4-dichlorophenoxyacetic acid. Biological processes, like membrane bioreactors and granular activated carbon, have shown effectiveness in removing these compounds by 80-90%, suggesting potential applications in wastewater treatment processes (Goodwin, Carra, Campo, & Soares, 2018).
Sulfonamide and Carbene Complexes
- Although not directly related to the specific compound , sulfonamides and carbene complexes have shown a wide range of applications, including antibacterial, antifungal, and antimycobacterial properties. This indicates potential areas of biomedical research and pharmaceutical development where similar compounds could be explored (Carta, Scozzafava, & Supuran, 2012).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-[cyano-(2,4-dichlorophenyl)methyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3S/c1-9-5-10(2)21-16(13(9)7-19)22-15(8-20)12-4-3-11(17)6-14(12)18/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHQIAMJGVBTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC(C#N)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594497.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2594499.png)
![N-(1-Ethyl-5-oxopyrrolidin-3-yl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2594506.png)
![N-(4-bromophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2594507.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2594508.png)



![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2594512.png)